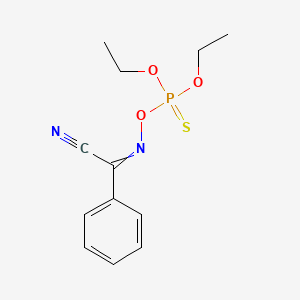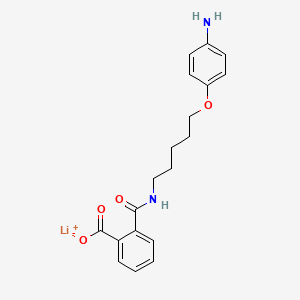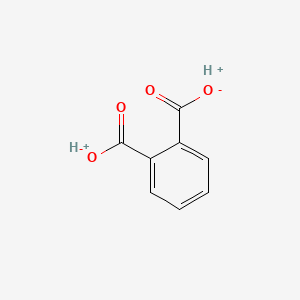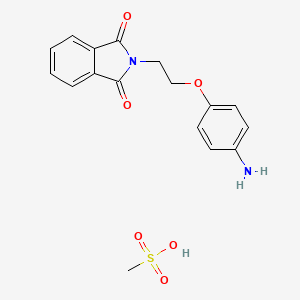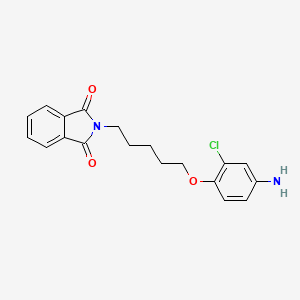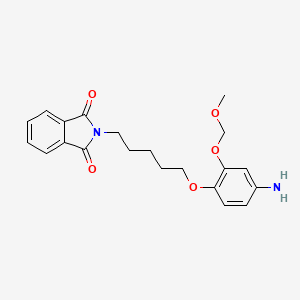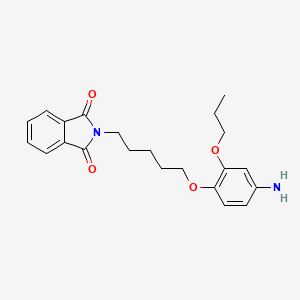
Otenabant
Overview
Description
Otenabant, also known as CP-945,598, is a potent and highly selective cannabinoid receptor CB1 antagonist. It was developed by Pfizer for the treatment of obesity. its development was discontinued due to adverse effects observed in clinical trials of similar compounds .
Mechanism of Action
Target of Action
Otenabant, also known as CP-945,598, is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1) with a Ki of 0.7 nM . It exhibits 10,000-fold greater selectivity against the human CB2 receptor .
Mode of Action
This compound interacts with the CB1 receptor, blocking its activation. Pre-clinical and clinical trial data suggest that CB1 antagonists like this compound may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity .
Biochemical Pathways
The CB1 receptor is involved in the regulation of various physiological and pathological activities, including mood, appetite, pain, learning, memory, and inflammation . By blocking the CB1 receptor, this compound can influence these activities. For instance, it has been suggested that CB1 antagonists may have favorable effects on glucose metabolism, which could be beneficial for patients with type 2 diabetes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the CB1 receptor. By blocking this receptor, this compound can influence a variety of physiological processes, potentially leading to effects such as improved glucose metabolism and reduced appetite .
Biochemical Analysis
Biochemical Properties
Otenabant interacts with the cannabinoid receptor CB1, exhibiting a Ki value of 0.7 nM . This interaction is highly selective, with this compound showing 10,000-fold greater selectivity against the human CB2 receptor .
Cellular Effects
The effects of this compound on cells are primarily mediated through its antagonistic action on the CB1 receptor. By blocking this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism associated with the endocannabinoid system .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CB1 receptor and inhibiting its activation . This binding interaction can lead to changes in gene expression and cellular signaling pathways associated with the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with the CB1 receptor, which plays a crucial role in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its specific binding to the CB1 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the distribution of the CB1 receptor, as this compound specifically binds to this receptor
Preparation Methods
Otenabant can be synthesized through a series of chemical reactions involving the formation of purine and piperidine derivatives. The synthetic route typically involves the reaction of 2-chlorophenyl and 4-chlorophenyl derivatives with purine and piperidine intermediates under controlled conditions . Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Otenabant undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule
Scientific Research Applications
Otenabant has been investigated for its potential in treating obesity and related metabolic disorders. It has shown promise in pre-clinical and clinical trials for improving glucose metabolism in patients with type 2 diabetes . Additionally, its role as a CB1 antagonist makes it a valuable tool in studying the endocannabinoid system and its effects on various physiological processes .
Comparison with Similar Compounds
Otenabant is similar to other CB1 antagonists such as rimonabant, taranabant, and surinabant. it is distinguished by its high selectivity and potency. Unlike some of its counterparts, this compound was discontinued due to regulatory concerns rather than adverse effects observed in clinical trials .
Similar Compounds
- Rimonabant
- Taranabant
- Surinabant
- Ibipinabant
Properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZAADNBYXMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988316 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity. | |
| Record name | Otenabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
686344-29-6 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
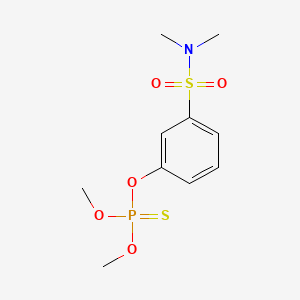
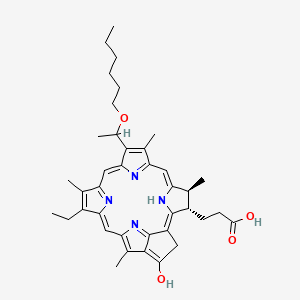

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)


